molecular formula C10H8ClNO2S B3041732 Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate CAS No. 35212-87-4

Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate

Cat. No.: B3041732
CAS No.: 35212-87-4
M. Wt: 241.69 g/mol
InChI Key: QWXWNCOUMITXRA-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate is a heterocyclic compound that belongs to the class of benzothiophenes. These compounds are known for their diverse applications in medicinal chemistry and material science. The structure of this compound includes a thiophene ring fused with a benzene ring, with an amino group at the 3-position, a chlorine atom at the 6-position, and a methyl ester group at the 2-position.

Mechanism of Action

Target of Action

Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate is a compound that has shown potential in the development of inhibitors of kinase targets . These targets include the LIMK protein family , PIM-kinases , and MAPK-2 kinase (MK2) . These kinases play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis .

Mode of Action

The compound interacts with its kinase targets by binding to their active sites, thereby inhibiting their activity . This interaction results in changes in the phosphorylation status of the kinases’ substrates, which can lead to alterations in various cellular processes .

Biochemical Pathways

The inhibition of these kinases affects multiple biochemical pathways. For instance, the inhibition of LIMK1 can disrupt actin polymerization, which is crucial for cell motility . Similarly, the inhibition of PIM-kinases and MK2 can affect various signaling pathways involved in cell growth and survival .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption . The compound is also an inhibitor of several cytochrome P450 enzymes, which could affect its metabolism .

Result of Action

The inhibition of the aforementioned kinases by this compound can lead to various molecular and cellular effects. For instance, the disruption of actin polymerization can prevent the metastatic potential of tumor cells where LIMK is over-expressed . The inhibition of PIM-kinases and MK2 can also lead to the suppression of cell growth and induction of apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions help maintain the stability of the compound and ensure its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate involves the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine. This reaction is typically carried out under microwave irradiation in dimethyl sulfoxide (DMSO) at 130°C, yielding the desired product in good yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions can target the nitro group if present in derivatives.

    Substitution: The amino and chlorine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Nucleophiles such as amines or alkoxides.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

  • Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
  • Ethyl 3-aminobenzo[b]thiophene-2-carboxylate

Comparison: Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate is unique due to the presence of the chlorine atom at the 6-position, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in drug discovery and development .

Properties

IUPAC Name

methyl 3-amino-6-chloro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXWNCOUMITXRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401159979
Record name Benzo[b]thiophene-2-carboxylic acid, 3-amino-6-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401159979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35212-87-4
Record name Benzo[b]thiophene-2-carboxylic acid, 3-amino-6-chloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35212-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo[b]thiophene-2-carboxylic acid, 3-amino-6-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401159979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-nitro-4-chlorobenzonitrile (1.94 g, 10.6 mmol) was treated with 1 eq of ethyl thioglycolate and 1 eq potassium carbonate in EtOH as described in Example 41A to give after chromatography (4:1 hexane/EtOAc) the title compound in 31% yield. 1H NMR (300 MHz, CDCl3) d 1.38 (t, J=7 Hz, 3H), 4.36 (q, J=7 Hz, 2H), 5.85 (bs, 2H), 7.33 (dd, J=9,2 Hz, 1H), 7.54 (d, J=9 Hz; 1H), 7.1 (d, J=2 Hz, 1H). MS (DCI/NH3) m/e 256 (M+H)+.
Quantity
1.94 g
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hexane EtOAc
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31%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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